Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate
Description
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate (CID 71758193) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₀N₂O₂. Its structure features a pyrrolopyridine core fused at the [3,4-b] positions, a methyl ester group at position 2, and partial saturation in the six- and seven-membered rings (Figure 1). The compound is available as a dihydrochloride salt, which enhances its solubility in polar solvents .
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-3-2-6-4-10-5-8(6)11-7/h2-3,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVDRIJLLSDWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions catalyzed by gold or other catalysts .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, particularly involving the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine monohydrate for cyclization, gold catalysts for cyclization of pyrazoles, and sodium hydride (NaH) for final cyclization steps .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in various substituted pyrrolopyridine derivatives .
Scientific Research Applications
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The exact mechanism of action for Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as kinase inhibition and modulation of muscarinic acetylcholine receptors . These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Key Structural Features :
- SMILES : COC(=O)C1=NC2=C(CNC2)C=C1
- InChIKey : VYVDRIJLLSDWBT-UHFFFAOYSA-N
- Ring System : 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Structural Analogues in the Pyrrolopyridine Family
The compound belongs to the pyrrolopyridine carboxylate class, which includes derivatives with variations in substituents, ring fusion positions, and saturation. Below is a comparative analysis with two ethyl ester analogues from the literature:
Key Differences and Implications
Substituent Effects
- Chloro Substituent : Compound 9b contains a chloro group at position 5, which enhances electrophilicity and may increase reactivity in cross-coupling reactions or alter binding affinity in biological targets.
Ring Position and Saturation
- The target compound’s [3,4-b] ring fusion creates a distinct spatial arrangement compared to the [2,3-c] fusion in 9a and 9b. This difference likely impacts π-π stacking interactions and solubility.
Biological Activity
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate (CAS Number: 1379173-21-3) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight : 178.19 g/mol
- Synonyms : 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic Acid Methyl Ester
Biological Activities
This compound has been studied for various biological activities, including:
- Antiparasitic Activity : It has been shown to exhibit significant antiparasitic effects. In a study comparing various derivatives, compounds with similar structures demonstrated considerable potency against parasites with EC₅₀ values as low as 0.010 μM .
- Anticancer Potential : Research indicates that derivatives of pyrrolo compounds can inhibit cancer cell growth. For instance, some derivatives have shown cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values ranging from 6.2 to 15.1 μM .
- Metabolic Stability : The metabolic stability of this compound is critical for its efficacy. Studies indicate that modifications to the structure can enhance metabolic stability in human liver microsomes and rat hepatocytes .
Study on Antiparasitic Activity
A comparative study on various dihydropyrrole derivatives highlighted the significant activity of this compound against different parasites. The results showed that certain structural modifications could enhance activity while maintaining metabolic stability.
| Compound | EC₅₀ (μM) | Metabolic Stability (CL int μL/min/mg) |
|---|---|---|
| Compound A | 0.010 | 42 |
| Compound B | 0.038 | 36 |
| Methyl Derivative | 0.048 | 70 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 | 12.5 |
| RPE-1 | 20.0 |
These findings suggest a promising avenue for developing anticancer agents based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
